N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
“N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
While specific synthesis methods for “N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide” are not available, one common method for synthesizing similar indole compounds is the Fischer indolisation . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Scientific Research Applications
Cannabinoid Receptor Ligand
N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide derivatives have been explored for their potential as cannabinoid receptor ligands. A study by (Moldovan et al., 2017) synthesized a series of indol-3-yl-oxoacetamides and found that the fluorinated derivative was a potent and selective CB2 ligand. This highlights the compound's relevance in cannabinoid research, potentially impacting pain management and neurodegenerative diseases.
Antimicrobial Activity
There is research indicating the antimicrobial properties of compounds related to N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide. (Prasad, 2017) described the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, with the compounds showing promising antimicrobial activity. This suggests the potential of N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide derivatives in developing new antimicrobial agents.
Antiallergic Agents
Compounds structurally similar to N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide have been investigated for their antiallergic properties. Research by (Menciu et al., 1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, identifying compounds with significant antiallergic activity. This suggests the potential application of N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide in the development of new antiallergic medications.
Synthetic Chemistry and Drug Design
The compound and its derivatives are also important in synthetic chemistry and drug design. (Gioiello et al., 2011) conducted a study on the Lewis acid-induced decomposition reaction of a related compound, highlighting its utility in synthetic applications. This indicates the compound's role in facilitating the synthesis of diverse chemical entities, potentially relevant in pharmaceutical development.
properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-12(16)11(15)9-7-14-10-6-4-3-5-8(9)10/h3-7,14H,2H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXKEGUQIBSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971006 | |
Record name | N-Ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55654-69-8 | |
Record name | Indole-3-glyoxylamide, N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055654698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.